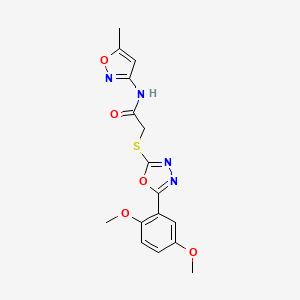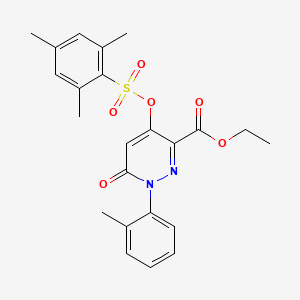
3-nitro-N-(4-piperidin-1-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitro-N-(4-piperidin-1-ylphenyl)benzamide, also known as NPB, is a chemical compound that has been widely studied for its potential use in scientific research. NPB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of novel benzamides and their metal complexes have been a significant area of research. Studies have shown the synthesis of new benzamides derived by the condensation of benzamide, piperidine, and substituted benzaldehydes. These compounds were characterized through various spectroscopic and analytical techniques, including IR, NMR, UV-Vis, Mass, and ESR spectral and thermal analysis data. The synthesized compounds have shown diverse structural features and geometries in their metal complexes, indicating the versatility of such compounds in chemical synthesis (Khatiwora et al., 2013).
Molecular Interactions and Structural Analysis
- The study of hydrogen bonding and molecular interactions in proton-transfer compounds is another area where 3-nitro-N-(4-piperidin-1-ylphenyl)benzamide analogs have been applied. Research on compounds like isonipecotamide with nitro-substituted benzoic acids has contributed to understanding the structural basis of hydrogen bonding and molecular assembly, providing insights into the design of novel molecular structures (Smith & Wermuth, 2010).
Bioactivity and Pharmacological Potential
- The exploration of bioactivity and pharmacological potential is a critical application of this compound derivatives. Studies have evaluated these compounds for various biological activities, including antibacterial, anti-acetylcholinesterase, and antiprotozoal activities. Such research not only contributes to the discovery of new therapeutic agents but also enhances our understanding of the biological mechanisms of action of these compounds. For instance, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, revealing significant potential in the development of antidementia agents (Sugimoto et al., 1990).
Material Science and Sensing Applications
- In material science, this compound derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs) for sensing applications. A recent study reported the development of a zinc-based MOF that serves as an efficient fluorescence sensing material for the rapid detection of biomarkers like 3-nitrotyrosine, showcasing the compound's utility in developing novel sensing materials (Geng et al., 2022).
Propiedades
IUPAC Name |
3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-5-4-6-17(13-14)21(23)24)19-15-7-9-16(10-8-15)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNUSURRSNCNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2733102.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2733103.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2733107.png)

![4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2733110.png)
![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2733111.png)


![N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2733114.png)
![N-(2-methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2733115.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733117.png)
